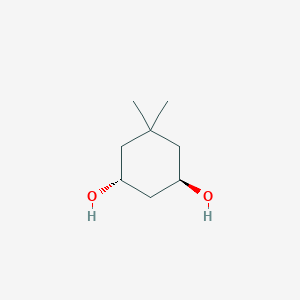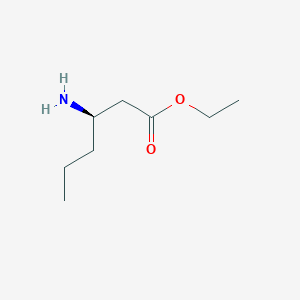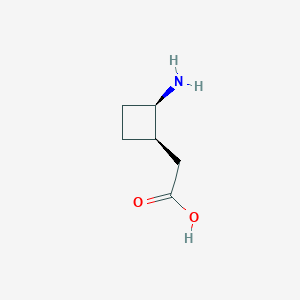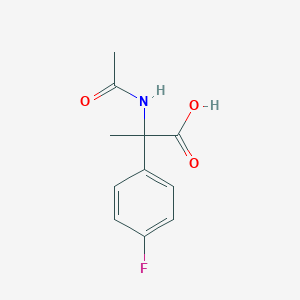
rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans is a chemical compound with a unique structure characterized by two hydroxyl groups attached to a cyclohexane ring with two methyl groups at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans can be achieved through several synthetic routes. One common method involves the reduction of the corresponding diketone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction typically requires an inert atmosphere and a solvent like tetrahydrofuran or diethyl ether to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired diol from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism by which rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes or the binding affinity to receptors. The compound’s stereochemistry plays a crucial role in its interactions and overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(1R,3R)-3-(benzyloxy)cyclobutan-1-ol, trans
- rac-(1R,3R)-3-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid, trans
- rac-(1R,3R)-3-sulfanylcyclobutane-1-carboxylic acid, trans
Uniqueness
rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans is unique due to its specific stereochemistry and the presence of two methyl groups at the 5-position, which influence its chemical reactivity and potential applications. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in synthetic applications.
Eigenschaften
Molekularformel |
C8H16O2 |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
(1R,3R)-5,5-dimethylcyclohexane-1,3-diol |
InChI |
InChI=1S/C8H16O2/c1-8(2)4-6(9)3-7(10)5-8/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
LDJFUTSVFHJIAC-BQBZGAKWSA-N |
Isomerische SMILES |
CC1(C[C@H](C[C@@H](C1)O)O)C |
Kanonische SMILES |
CC1(CC(CC(C1)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thia-6-azaspiro[3.5]nonane](/img/structure/B13505606.png)
![4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1'-cyclopropane] hydrochloride](/img/structure/B13505612.png)
![4-[Methyl(nitroso)amino]benzoic acid](/img/structure/B13505614.png)
![potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide](/img/structure/B13505616.png)
![Tert-butyl 3-[(3-bromophenyl)amino]propanoate](/img/structure/B13505628.png)
![Benzyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13505633.png)


![Bicyclo[2.2.0]hexan-1-amine](/img/structure/B13505655.png)




![rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13505690.png)
